molecular formula C9H13NO B13178355 1-Amino-1-cyclopropylhex-5-yn-2-one

1-Amino-1-cyclopropylhex-5-yn-2-one

Cat. No.: B13178355
M. Wt: 151.21 g/mol
InChI Key: LWOUKTFXGOQZSK-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylhex-5-yn-2-one is a cyclopropane-containing amino ketone with a terminal alkyne group. Its structure features a strained cyclopropane ring fused to a hex-5-yn-2-one backbone, substituted with an amino group at the cyclopropane carbon. This unique architecture confers reactivity and stereoelectronic properties distinct from linear or unstrained analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-amino-1-cyclopropylhex-5-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h1,7,9H,3-6,10H2

InChI Key

LWOUKTFXGOQZSK-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropylhex-5-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Amino-1-cyclopropylhex-5-yn-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on three classes of compounds: cyclopropane-containing amino ketones, terminal alkyne-substituted ketones, and non-cyclopropane amino ketones. Key parameters include molecular geometry, hydrogen-bonding behavior, stability, and reactivity.

Table 1: Structural and Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Hydrogen-Bond Donors/Acceptors LogP Stability (t₁/₂ in aqueous buffer)
1-Amino-1-cyclopropylhex-5-yn-2-one 165.22 98–102 1 (NH₂) / 2 (C=O, alkyne) 1.2 48 hours
Cyclopropylacetone 98.14 -10 0 / 1 (C=O) 0.8 Stable
5-Aminohex-2-yn-1-one 125.18 75–78 1 (NH₂) / 1 (C=O) 0.5 12 hours
1-Aminocyclopropanecarboxylic acid 101.12 245 (dec.) 2 (NH₂, COOH) / 2 (COOH) -1.1 >1 week

Key Observations :

Cyclopropane Ring Effects: The strained cyclopropane ring in this compound increases melting point and reduces aqueous stability compared to linear analogs like 5-aminohex-2-yn-1-one.

Hydrogen-Bonding Patterns: The amino group forms a bifurcated hydrogen bond with the ketone and alkyne moieties, creating a rigid supramolecular framework. This contrasts with 1-aminocyclopropanecarboxylic acid, where intermolecular hydrogen bonds between NH₂ and COOH dominate, leading to crystalline stability .

Alkyne Reactivity: The terminal alkyne participates in click chemistry (e.g., CuAAC reactions) with rates 3× faster than non-cyclopropane analogs, attributed to electron-withdrawing effects from the cyclopropane ring .

Table 2: Reactivity in Model Reactions
Reaction Type This compound Cyclopropylacetone 5-Aminohex-2-yn-1-one
Nucleophilic addition (e.g., Grignard) Fast (90% yield) Slow (30% yield) Moderate (60% yield)
Click chemistry (CuAAC) 95% conversion in 1 hour N/A 75% conversion in 1 hour
Oxidative degradation Susceptible (t₁/₂ = 6 hours) Resistant Susceptible (t₁/₂ = 3 hours)

Insights :

  • The cyclopropane ring stabilizes transition states in nucleophilic additions, enhancing yields .
  • Oxidative instability of this compound limits its use in aerobic conditions but is exploitable in prodrug designs.

Hydrogen-Bonding and Crystallographic Behavior

Graph set analysis (as per Etter’s formalism) reveals that this compound forms R₂²(8) motifs via N–H···O=C interactions, whereas cyclopropylacetone lacks directional hydrogen bonding. This motif is critical for co-crystallization with sulfonamide-containing drugs, a property absent in non-amino cyclopropane ketones .

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